molecular formula C7H6F3N3O2S B14882143 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B14882143
M. Wt: 253.20 g/mol
InChI Key: MGGQXCZLSXJCDR-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a trifluoroethyl group, a tetrahydropyrimidine ring, and a carbothioamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of a trifluoroethylamine with a suitable diketone, followed by cyclization and introduction of the carbothioamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the carbothioamide group may participate in covalent bonding or hydrogen bonding with target molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-amine

Uniqueness

The uniqueness of 2,4-Dioxo-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carbothioamide group provides unique binding interactions with biological targets.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

2,4-dioxo-1-(2,2,2-trifluoroethyl)pyrimidine-5-carbothioamide

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)2-13-1-3(4(11)16)5(14)12-6(13)15/h1H,2H2,(H2,11,16)(H,12,14,15)

InChI Key

MGGQXCZLSXJCDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)C(=S)N

Origin of Product

United States

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